

Technical Guide: Spectroscopic Characterization of 6-Bromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for the design of bioactive molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for **6-Bromo-4-iodo-1H-indazole** and detailed experimental protocols for data acquisition. While direct experimental data for this specific molecule is not widely published, the information herein is based on established principles of spectroscopy and data from structurally related indazole derivatives.

Molecular Structure

The chemical structure and numbering of **6-Bromo-4-iodo-1H-indazole** are presented below:

The image you are requesting does not exist or is no longer available.

imgur.com

Molecular Formula: C₇H₄BrIN₂[\[1\]](#) Molecular Weight: 322.93 g/mol [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Bromo-4-iodo-1H-indazole**. These predictions are derived from the analysis of characteristic spectral data of similar substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~13.5 - 14.5	br s	-	1H	N-H
~8.0 - 8.2	s	-	1H	H-3
~7.8 - 8.0	d	~1.5	1H	H-5
~7.5 - 7.7	d	~1.5	1H	H-7

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Carbon Atom
~142	C-7a
~135	C-3
~128	C-5
~125	C-3a
~120	C-7
~115	C-6
~90	C-4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Broad	N-H stretch
3050-3150	Medium	Aromatic C-H stretch
1600-1620	Medium	C=C aromatic ring stretch
1450-1500	Strong	C=N aromatic ring stretch
1000-1100	Strong	C-N stretch
800-900	Strong	C-H out-of-plane bend
600-700	Medium	C-Br stretch
500-600	Medium	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion	Notes
323/325	[M+H] ⁺	Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-20 mg of **6-Bromo-4-iodo-1H-indazole**.
- Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[\[2\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[\[2\]](#)
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.[\[3\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **6-Bromo-4-iodo-1H-indazole** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[\[2\]](#)

Data Acquisition:

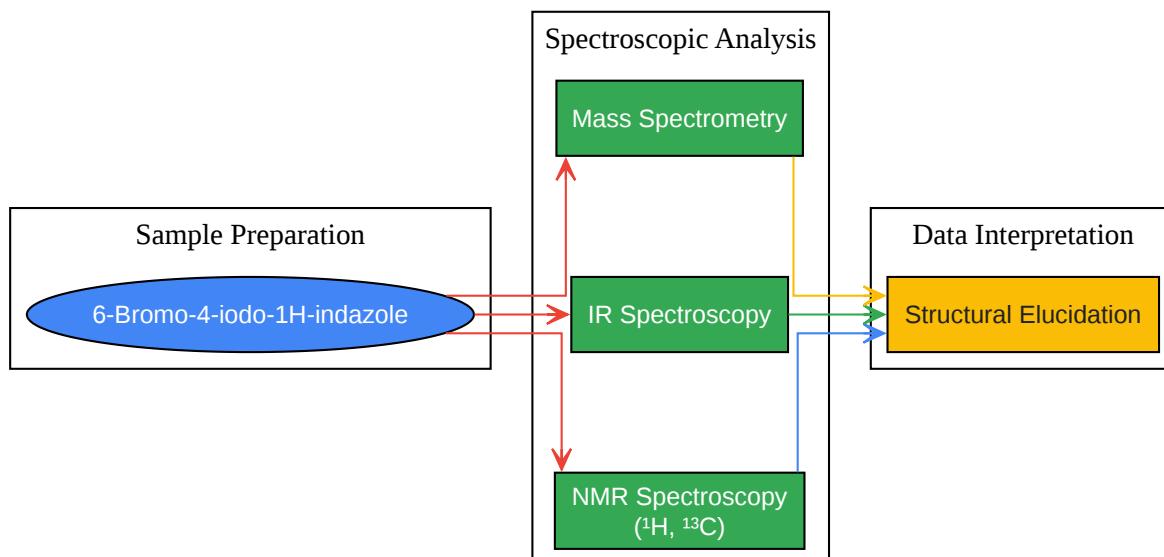
- Record the background spectrum of the empty ATR crystal.
- Record the sample spectrum, typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[2\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:


- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- The mass range should be set to include the expected molecular ion peak.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-Bromo-4-iodo-1H-indazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-Bromo-4-iodo-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1326375#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-iodo-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com